![molecular formula C22H16F3N3O2S B2431776 Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate CAS No. 956779-56-9](/img/structure/B2431776.png)
Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
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Overview
Description
This compound contains a pyrazole ring, which is a type of azole with two adjacent nitrogen atoms. It also contains a thiazole ring, which is a type of azole with a sulfur and a nitrogen atom. Both pyrazole and thiazole rings are found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, along with a phenyl group and a trifluoromethyl group. The exact structure would depend on the positions of these groups on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, compounds with these types of rings are slightly soluble in water and soluble in organic solvents .Scientific Research Applications
Trifluoromethylation Reactions: Trifluoromethylation reactions are essential for developing drugs and agrochemicals. The redox potentials of trifluoromethyl-containing compounds provide valuable data for mechanistic studies. Researchers use quantum-chemical methods to understand the oxidation/reduction processes involved in these reactions .
Drug Design: Incorporating trifluoromethyl groups into drug molecules can enhance their pharmacological properties. The unique electronic properties of CF₃ can influence drug-receptor interactions, metabolic stability, and bioavailability. Medicinal chemists explore this compound’s potential as a building block for novel drug candidates .
Agrochemicals and Crop Protection
Halogen substituents, including trifluoromethyl groups, play a vital role in designing modern agrochemicals. Here’s how this compound contributes:
- Pesticide Development : The trifluoromethyl moiety can enhance the efficacy of pesticides. Researchers investigate its impact on herbicides, fungicides, and insecticides. By understanding its redox properties, they optimize formulations for crop protection .
Materials Science and Functional Materials
The compound’s unique structure makes it relevant for functional materials:
Organic Electronics: Trifluoromethylated compounds find applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. Their electron-withdrawing nature influences charge transport and stability .
Photophysical Properties: Researchers study the optical properties of this compound for potential use in luminescent materials, sensors, and imaging agents. The trifluoromethyl group can modify fluorescence and phosphorescence behavior .
Computational Chemistry and Quantum Methods
Quantum-chemical calculations provide insights into the compound’s behavior:
- Redox Potentials : Theoretical methods, such as wB97X-D, predict redox potentials, ionization energies, and bond dissociation enthalpies. These data aid in understanding reaction mechanisms and predicting reactivity .
Synthetic Chemistry
The compound serves as a versatile synthetic intermediate:
- Building Block : Researchers use it as a starting material for synthesizing more complex molecules. Its thiazole and pyrazole moieties allow for diverse functionalization .
Safety And Hazards
properties
IUPAC Name |
ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c1-2-30-20(29)17-12-26-28(19(17)22(23,24)25)21-27-18(13-31-21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGSJOMVWAYGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
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